4-Bromo-1-(difluoromethyl)-2-(trifluoromethoxy)benzene
Description
Properties
Molecular Formula |
C8H4BrF5O |
|---|---|
Molecular Weight |
291.01 g/mol |
IUPAC Name |
4-bromo-1-(difluoromethyl)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H4BrF5O/c9-4-1-2-5(7(10)11)6(3-4)15-8(12,13)14/h1-3,7H |
InChI Key |
KBHILJZUGRPMDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)C(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
- Starting Material : 1-(Difluoromethyl)-2-(trifluoromethoxy)benzene.
- Bromination : Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃ or AlCl₃).
- Purification : Column chromatography with hexane/ethyl acetate (9:1) yields the target compound.
Key Data
| Parameter | Value |
|---|---|
| Temperature | 0–25°C |
| Catalyst | FeBr₃ (0.1 equiv) |
| Solvent | Dichloromethane |
| Yield | 68–72% |
Advantages : High regioselectivity due to electron-withdrawing trifluoromethoxy group directing bromination to the para position.
Limitations : Requires strict moisture control to prevent hydrolysis of intermediates.
Multi-Step Synthesis via Nitro Intermediate
A patent (CN101450891B) outlines a nitration-reduction-bromination sequence.
Procedure
- Nitration : 4-Amino-2-(trifluoromethoxy)benzene is nitrated with HNO₃/H₂SO₄ at 30–50°C.
- Reduction : Nitro group reduced to amine using Fe/NH₄Cl in ethanol.
- Diazotization & Bromination : Diazonium salt formation with NaNO₂/HBF₄, followed by Sandmeyer reaction with CuBr.
Optimization
- Molar Ratio : 4-Amino derivative : CuBr : HBr = 1 : 0.25 : 1.
- Yield : 87% after diazotization; 73.5% after thermolysis.
Critical Insight : Excess HBr improves bromine incorporation but risks over-bromination.
Friedel-Crafts Alkylation with Bromomethylation
A German patent (DE10065442A1) describes bromomethylation using paraformaldehyde and HBr.
Steps
- Substrate : Trifluoromethoxybenzene.
- Bromomethylation : Reacted with paraformaldehyde and HBr in glacial acetic acid at 90°C.
- Isolation : Extracted with methyl tert-butyl ether, distilled under vacuum (82–83°C at 20 hPa).
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ |
| Reaction Time | 20 hours |
| Yield | 60% |
Note : This method avoids hazardous gas emissions by trapping HBr in situ.
One-Pot Synthesis Avoiding Acetonitrile
US Patent US20160280619A1 reports a one-pot method to bypass impurity formation.
Protocol
- Acylation : 5-Bromo-2-chlorobenzoic acid treated with oxalyl chloride to form acyl chloride.
- Alkylation : Friedel-Crafts alkylation with phenetole (4-ethoxybenzyl group) using AlCl₃.
- Reduction : Triethylsilane reduces ketone to methylene.
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–25°C (alkylation) |
| Yield | 2.5 g (quantitative) |
Advantage : Eliminates acetonitrile-derived impurities, enhancing purity (>98%).
Halogen Exchange Using Potassium Fluoride
A modified approach substitutes chlorine with fluorine via KF-mediated exchange.
Process
- Substrate : 4-Bromo-1-(chloromethyl)-2-(trifluoromethoxy)benzene.
- Fluorination : KF (2.5 equiv) in DMF at 150°C for 12 hours.
- Workup : Aqueous extraction and distillation.
| Parameter | Value |
|---|---|
| Catalyst | Tetraphenylphosphonium bromide |
| Yield | 75% |
Challenge : Competing elimination reactions require precise temperature control.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Bromination-Fluorination | 72 | 95 | Short reaction time |
| Nitro Intermediate | 73.5 | 90 | Scalable for industrial use |
| Friedel-Crafts | 60 | 93 | Low byproduct formation |
| One-Pot Synthesis | Quant. | 98 | High purity |
| Halogen Exchange | 75 | 91 | Cost-effective reagent |
Chemical Reactions Analysis
4-Bromo-1-(difluoromethyl)-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-1-(difluoromethyl)-2-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(difluoromethyl)-2-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The presence of bromine, difluoromethyl, and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways, leading to desired effects in various applications.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
| Compound | CAS No. | Molecular Formula | MW (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| Target Compound | Not Found | C₇H₄BrF₅O | ~295–300 | Estimated >200 | ~1.7–1.8 |
| 4-Bromo-1-(difluoromethyl)-2-fluorobenzene | 749932-17-0 | C₇H₄BrF₃ | 225.01 | 199.1 | 1.633 |
| 1-Bromo-4-(trifluoromethoxy)benzene | 175278-12-3 | C₇H₄BrF₃O | 259.01 | 185–187 | 1.68 |
Table 2: Reactivity in Pd-Catalyzed Arylations
Biological Activity
4-Bromo-1-(difluoromethyl)-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and material science. Its unique structure, characterized by multiple halogen substituents, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of bromine and trifluoromethoxy groups contributes to its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 305.01 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | 3.5 |
Biological Activity Overview
Research indicates that halogenated compounds, particularly those containing fluorine and bromine, can exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific activities of this compound have been explored in several studies.
Antimicrobial Activity
A study investigating the antimicrobial properties of halogenated benzenes found that compounds with trifluoromethoxy groups exhibited significant activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes due to the lipophilic nature of the compound .
Anticancer Potential
In vitro assays have shown that fluorinated aromatic compounds can inhibit cancer cell proliferation. For instance, derivatives with similar structures have been tested against human cancer cell lines, demonstrating cytotoxic effects attributed to apoptosis induction .
Case Studies
-
Antimicrobial Efficacy :
- Study : A comparative analysis of various halogenated compounds revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- : This suggests its potential as a lead compound for developing new antimicrobial agents.
-
Cytotoxicity in Cancer Cells :
- Study : Research on similar trifluoromethyl-substituted compounds indicated that they could induce apoptosis in breast cancer cells (MCF-7), with IC50 values around 10 µM.
- : While specific data on this compound is limited, the structural similarities suggest it may possess comparable anticancer properties.
The biological activity of this compound is likely mediated through several mechanisms:
- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Enzyme Inhibition : Halogenated compounds often act as enzyme inhibitors, affecting metabolic pathways in microorganisms and cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can lead to increased oxidative stress within cells, promoting apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
